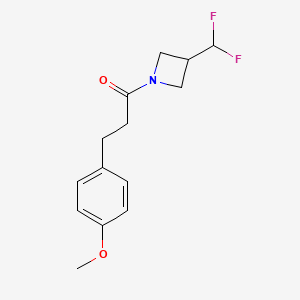
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as DFP-1080, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of azetidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not yet fully understood. However, it has been proposed that 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one inhibits the activity of the proteasome, a complex protein complex that plays a crucial role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several advantages for lab experiments. It has shown potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one also has anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is its complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
For research on 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination with other anticancer or anti-inflammatory agents.
In conclusion, 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor, anti-inflammatory, and antinociceptive effects, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2,2,2-trifluoroethylamine to form 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide. The second step involves the reaction of the obtained compound with ethyl bromoacetate to form 1-(4-methoxyphenyl)-3-(2,2,2-trifluoroethyl)azetidin-2-one. The final step involves the reaction of the obtained compound with difluoromethyl ketone to form 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one).
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has shown promising results in various scientific research studies. It has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has also been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2789195.png)

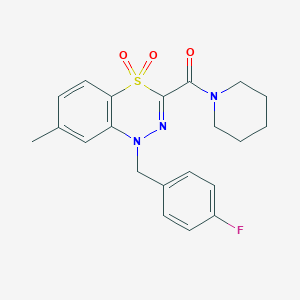
![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)
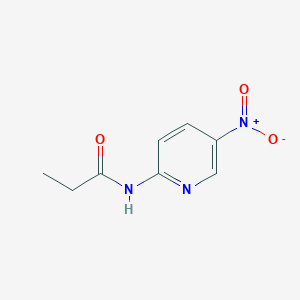
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)
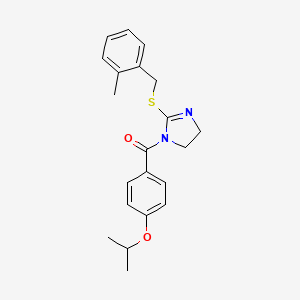
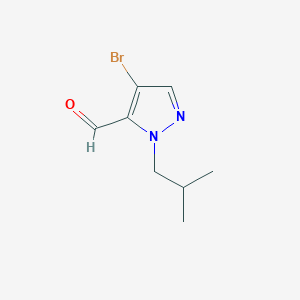

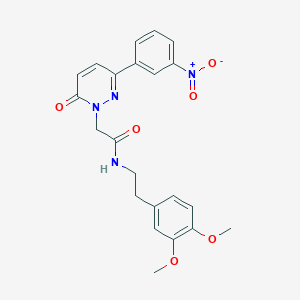
![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
